2-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol
Description
Significance of Pyrazole (B372694) Derivatives in Advanced Chemical Research
Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal and materials chemistry. sigmaaldrich.commdpi.com Derivatives of pyrazole are recognized for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. nih.govresearchgate.net This has led to their incorporation into numerous pharmaceutical agents. mdpi.com The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of its steric and electronic properties to achieve desired chemical or biological effects. sigmaaldrich.commdpi.com In agrochemicals, pyrazole derivatives have also found use as herbicides and insecticides. nih.govresearchgate.net The continued exploration of pyrazole chemistry underscores its importance in developing new functional molecules. nih.govnih.gov
The Role of Alcohol Functionalities in Heterocyclic Chemistry
The alcohol group (–OH) is a highly versatile functional group in organic chemistry, and its presence on a heterocyclic scaffold significantly influences the molecule's properties and reactivity. Alcohols can act as key intermediates in the synthesis of more complex molecules through reactions such as oxidation, esterification, and etherification. google.commdpi.com In heterocyclic chemistry, the hydroxyl group can modulate a compound's solubility and its ability to form hydrogen bonds, which is crucial for its interaction with biological targets. google.com Furthermore, alcohols are increasingly being used as "green" reagents, particularly in dehydrogenative coupling reactions to form new carbon-carbon and carbon-nitrogen bonds, producing water as the only byproduct. google.commdpi.com This sustainable approach is vital for the synthesis of various nitrogen-containing heterocycles. google.com
Structural Framework of 2-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol within Chemical Research
The specific structure of this compound features a pyrazole ring substituted with two methyl groups at positions 1 and 3, and an ethanol (B145695) group at position 5. This arrangement of substituents defines its unique chemical character. The N1-methyl group prevents tautomerism, locking the substitution pattern. The C3-methyl group provides steric and electronic influence, while the 5-(2-hydroxyethyl) group serves as a primary site for further functionalization.
While direct research on this specific isomer is limited in publicly available literature, its structural motifs are present in a variety of researched compounds. For instance, derivatives of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone have been synthesized and evaluated for their cytotoxic effects. mdpi.com The study of related structures provides a basis for understanding the potential reactivity and properties of the title compound.
Table 1: Physicochemical Properties of a Related Isomer
| Property | Value for 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethan-1-ol |
| Molecular Formula | C₇H₁₂N₂O |
| Molecular Weight | 140.19 g/mol |
| Physical Form | Liquid |
| Purity | 95% |
| IUPAC Name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol |
| InChI Key | ZGJJEKYPEQXOBM-UHFFFAOYSA-N |
| Data sourced from commercial suppliers for a constitutional isomer of the title compound. sigmaaldrich.com |
Overview of Research Areas Pertaining to this compound
Specific research explicitly detailing the applications of this compound is not extensively documented in the scientific literature. However, based on the known reactivity of its constituent functional groups, its primary role is likely that of a versatile building block or intermediate in organic synthesis.
The alcohol functionality allows it to be a precursor for creating a variety of derivatives, such as esters, ethers, and aldehydes, which could then be used to synthesize more complex molecules with potential applications in medicinal chemistry or materials science. The pyrazole core itself is a well-established pharmacophore, suggesting that derivatives of this compound could be investigated for various biological activities. For example, a related compound, 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol, is noted for its potential in developing pharmaceuticals with antimicrobial and anti-inflammatory effects.
Structure
3D Structure
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-(2,5-dimethylpyrazol-3-yl)ethanol |
InChI |
InChI=1S/C7H12N2O/c1-6-5-7(3-4-10)9(2)8-6/h5,10H,3-4H2,1-2H3 |
InChI Key |
DYSOJFPGHXREHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CCO)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 1,3 Dimethyl 1h Pyrazol 5 Yl Ethan 1 Ol
Retrosynthetic Analysis of the Pyrazole-Ethanol Moiety
A retrosynthetic analysis of 2-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol reveals several potential disconnection points, suggesting various forward synthetic strategies. The primary disconnection is at the carbon-carbon bond of the ethanol (B145695) side chain, leading to a pyrazole-containing synthon and a two-carbon electrophile. Alternatively, the pyrazole (B372694) ring itself can be disconnected, leading back to acyclic precursors.
A key disconnection is the C-C bond between the pyrazole ring and the ethyl group. This suggests an intermediate such as a 1,3-dimethyl-1H-pyrazole-5-carbaldehyde or a corresponding carboxylic acid ester. The ethanol functionality can be introduced through the reduction of these carbonyl compounds. For instance, the reduction of 1,3-dimethyl-1H-pyrazole-5-ethyl formate (B1220265) would directly yield the target molecule.
Another retrosynthetic approach involves the construction of the pyrazole ring from acyclic precursors that already contain the ethanol or a protected ethanol moiety. This would typically involve the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or a related synthon.
Classical Synthetic Routes to this compound
Classical synthetic approaches to pyrazole derivatives often involve multi-step sequences or one-pot reactions, which can be adapted for the synthesis of this compound.
Multi-Step Synthesis from Precursors
A plausible multi-step synthesis for this compound can be designed starting from readily available precursors. One such route involves the synthesis of a pyrazole ester intermediate followed by its reduction. A patented method describes the synthesis of 1,3-dimethyl-1H-pyrazole-5-ethyl formate, a direct precursor to the target compound. google.com
The synthesis of the intermediate, 1,3-dimethyl-1H-pyrazole-5-ethyl formate, begins with the reaction of ethanol, sodium ethoxide, and diethyl oxalate, followed by the slow addition of acetone (B3395972) at a controlled temperature below 15°C. google.com This is followed by a reaction with methylhydrazine in DMF. google.com The resulting ethyl formate can then be reduced to the corresponding ethanol.
Table 1: Proposed Multi-Step Synthesis of this compound
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Ethanol, Diethyl oxalate, Acetone | Sodium ethoxide, 5-15°C | Intermediate diketo ester |
| 2 | Intermediate from Step 1 | Methylhydrazine, DMF, 40-50°C | 1,3-dimethyl-1H-pyrazole-5-ethyl formate |
| 3 | 1,3-dimethyl-1H-pyrazole-5-ethyl formate | Reducing agent (e.g., LiAlH4), Anhydrous ether | This compound |
Another classical approach is the Knorr pyrazole synthesis, which involves the reaction of a hydrazine with a β-diketone. beilstein-journals.org To obtain the desired substitution pattern, a custom β-diketone precursor would be required.
One-Pot Reaction Strategies
One-pot multicomponent reactions (MCRs) have become a powerful tool in organic synthesis, offering advantages in terms of efficiency and atom economy. nih.govnih.gov While a specific one-pot synthesis for this compound is not explicitly documented, general MCRs for pyrazole synthesis can be adapted.
A hypothetical one-pot approach could involve the reaction of methylhydrazine, a suitable three-carbon building block with a protected or latent ethanol side chain, and another component to complete the pyrazole ring. Such strategies often utilize catalysts to promote the cascade of reactions in a single vessel. beilstein-journals.org
Green Chemistry Approaches in the Synthesis of this compound
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrazoles. nih.gov These approaches aim to reduce waste, avoid hazardous solvents, and utilize catalytic methods. researchgate.netbenthamdirect.com
Solvent-Free Synthesis
Solvent-free reactions are a key aspect of green chemistry, often involving grinding of reactants or heating in the absence of a solvent. tandfonline.comacs.org The synthesis of pyrazole derivatives under solvent-free conditions has been reported to proceed efficiently, sometimes with the aid of a catalyst. tandfonline.comrsc.org
For the synthesis of this compound, a solvent-free approach could potentially be employed in the cyclization step to form the pyrazole ring. For instance, the reaction between the appropriate diketone precursor and methylhydrazine could be carried out by heating the neat reactants, possibly with a solid acid or base catalyst.
Catalytic Methodologies
The use of catalysts can significantly improve the efficiency and environmental footprint of chemical syntheses. Various catalysts have been employed for the synthesis of pyrazoles, including both homogeneous and heterogeneous systems. rsc.org
For instance, alum (KAl(SO4)2∙12H2O), an inexpensive and reusable catalyst, has been used for the synthesis of pyrazole derivatives under solvent-free conditions. mdpi.com An iodine-mediated cascade strategy has also been developed for the synthesis of amino pyrazole thioether derivatives in the absence of metals and solvents. acs.org Such catalytic systems could potentially be adapted for the synthesis of the target molecule, offering a greener alternative to traditional methods.
Table 2: Comparison of Synthetic Approaches
| Approach | Key Features | Potential Advantages | Potential Challenges |
| Multi-Step Synthesis | Stepwise construction and purification of intermediates. | Well-defined and controlled reactions. | Time-consuming, may generate more waste. |
| One-Pot Reactions | Multiple reaction steps in a single vessel. | Increased efficiency, reduced waste. | Optimization can be complex. |
| Solvent-Free Synthesis | Reactions conducted without a solvent. | Reduced environmental impact, simplified workup. | May require higher temperatures or longer reaction times. |
| Catalytic Methodologies | Use of catalysts to accelerate reactions. | Higher efficiency, potential for recyclability. | Catalyst selection and optimization can be challenging. |
Stereoselective Synthesis of Enantiomers of this compound
A review of the current scientific literature indicates that specific methods for the stereoselective synthesis of the enantiomers of this compound have not been reported. The target molecule contains a single stereocenter at the carbon atom bearing the hydroxyl group, meaning it can exist as a racemic mixture of two enantiomers.
While direct asymmetric synthesis routes for this specific compound are not documented, general strategies for obtaining chiral alcohols and pyrazole derivatives are well-established in organic chemistry. These can be broadly categorized into two approaches:
Chiral Resolution of a Racemic Mixture: This approach involves synthesizing the racemic alcohol and then separating the two enantiomers. A common method for this is chiral chromatography. For instance, studies on other chiral pyrazole derivatives have demonstrated successful enantioselective separation using High-Performance Liquid Chromatography (HPLC) with chiral stationary phases, such as polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives). nih.govacs.orgnih.gov Supercritical Fluid Chromatography (SFC) has also been shown to be an effective technique for the chiral resolution of pyrazole intermediates. chromatographyonline.com These chromatographic methods could potentially be adapted to resolve the enantiomers of this compound.
Asymmetric Synthesis: This strategy aims to directly synthesize a single enantiomer. This could potentially be achieved by the asymmetric reduction of a corresponding ketone precursor, 2-(1,3-dimethyl-1H-pyrazol-5-yl)-1-ethanone. The use of chiral reducing agents or catalysts, such as those based on chiral metal complexes (e.g., ruthenium, rhodium, or iridium with chiral ligands) or enzymes (e.g., ketoreductases), is a common approach for the enantioselective reduction of ketones to alcohols. However, the application of these methods to the synthesis of this compound has not been specifically described in the literature. Recent advances in the catalytic asymmetric synthesis of other pyrazole-containing molecules, particularly pyrazolones, highlight the ongoing interest in developing stereoselective methods for this class of compounds. thieme-connect.comrsc.org
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Systematic studies focused on the optimization of reaction conditions specifically for the synthesis of this compound are not extensively detailed in the available literature. However, the synthesis of the core 1,3-dimethyl-1H-pyrazole structure is a critical step, and insights into its optimization can be drawn from related syntheses.
The synthesis of the pyrazole ring typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For this compound, a likely precursor would be an ester of 3-methyl-5-pyrazolecarboxylic acid, which can then be reduced to the desired alcohol.
A relevant example is the synthesis of 1,3-dimethyl-1H-pyrazole-5-ethyl formate, which involves a two-step process where reaction conditions are controlled to improve yield and purity. google.com The first step is the preparation of an intermediate via the reaction of an acetone equivalent with diethyl oxalate, followed by cyclization with methylhydrazine. google.com
Table 1: Reaction Conditions for the Synthesis of a 1,3-dimethyl-1H-pyrazole-5-carboxylate Intermediate google.com
| Parameter | Condition | Purpose |
| Step 1: Intermediate Formation | ||
| Reactants | Ethanol, Sodium Ethoxide, Diethyl Oxalate, Acetone | Formation of the dicarbonyl precursor |
| Temperature | Below 15 °C | To control the reaction rate and minimize side products |
| Reaction Time | 24 hours | To ensure complete reaction |
| pH | 2-3 (adjusted with acetic acid) | To facilitate the desired reaction pathway |
| Step 2: Cyclization | ||
| Reactants | Intermediate from Step 1, Methylhydrazine, DMF | Formation of the pyrazole ring |
| Temperature (addition) | 5-15 °C | To control the exothermic reaction |
| Temperature (reaction) | 40-50 °C | To drive the cyclization to completion |
| Reaction Time | 6-8 hours | To ensure high conversion |
The control of temperature during the addition of reagents is crucial to manage the exothermicity of the reactions and prevent the formation of impurities. google.com Similarly, the adjustment of pH and the duration of the reaction are important factors in maximizing the yield of the desired pyrazole intermediate. google.com The subsequent reduction of the ester group to the primary alcohol to yield this compound would typically be achieved using standard reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in a suitable solvent such as tetrahydrofuran (B95107) (THF) or ethanol. The optimization of this reduction step would involve controlling the temperature (often starting at low temperatures, e.g., 0 °C, and allowing it to warm to room temperature) and the stoichiometry of the reducing agent to ensure complete conversion without over-reduction or side reactions.
General strategies for the synthesis of pyrazoles often involve the use of catalysts, and the choice of catalyst can significantly impact the yield and selectivity. mdpi.comrsc.orgmdpi.com While not specifically documented for the target compound, exploring different catalysts, solvents, and temperature profiles would be a key aspect of optimizing its synthesis.
Derivatization Chemistry of 2 1,3 Dimethyl 1h Pyrazol 5 Yl Ethan 1 Ol
Synthesis of Pyrazole-Modified Derivatives
The pyrazole (B372694) core of 2-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol is an aromatic heterocycle that can undergo electrophilic substitution and participate in ring-forming reactions. These modifications are crucial for creating more complex molecular architectures.
The C4 position of the 1,3-disubstituted pyrazole ring is the most nucleophilic and, therefore, the primary site for electrophilic aromatic substitution. organic-chemistry.orgnih.gov Common functionalization reactions include formylation and halogenation. It is important to note that the presence of the hydroxyl group in the ethanol (B145695) side chain may necessitate the use of a protecting group to prevent unwanted side reactions with certain electrophilic reagents.
Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto electron-rich aromatic rings. organic-chemistry.org For this compound, this reaction is expected to occur at the C4 position. The Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), is a potent formylating agent. scispace.comnih.gov However, the reagent can also convert alcohols to chlorides. Therefore, protection of the hydroxyl group, for instance as a silyl ether, may be required prior to the formylation step to ensure the desired outcome. The resulting 4-formyl derivative serves as a versatile intermediate for further synthetic transformations.
Halogenation: The introduction of halogen atoms (Cl, Br, I) at the C4 position can be achieved using various halogenating agents. researchgate.net N-halosuccinimides (NCS, NBS, NIS) are commonly employed for this purpose under mild conditions. beilstein-archives.org These reactions provide a direct route to 4-halo-substituted pyrazoles, which are valuable precursors for cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The reactivity of the unprotected alcohol towards these reagents should be considered, though halogenation of the pyrazole ring is generally the favored pathway.
| Reaction | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Vilsmeier-Haack Formylation | 1. Protection of -OH group (e.g., TBDMSCl, imidazole) 2. POCl₃, DMF, 0 °C to 120 °C 3. Deprotection | 4-Formyl-2-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol | scispace.comnih.gov |
| Bromination | N-Bromosuccinimide (NBS), CCl₄ or H₂O | 4-Bromo-2-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol | researchgate.net |
| Chlorination | N-Chlorosuccinimide (NCS), CCl₄ or H₂O | 4-Chloro-2-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol | researchgate.net |
Annulation reactions involve the construction of a new ring fused to the existing pyrazole core, leading to bicyclic heterocyclic systems such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. These fused systems are of significant interest in medicinal chemistry. The synthesis of such compounds typically begins with a 5-aminopyrazole derivative. nih.govchim.it
To prepare for annulation, the target molecule, this compound, would first need to be functionalized at the C4 position with a group that can be converted to an amine. A common strategy involves nitration at C4, followed by reduction of the nitro group to an amine. This 4-amino-5-(2-hydroxyethyl)pyrazole can then undergo cyclocondensation with various 1,3-bielectrophilic reagents.
Pyrazolo[1,5-a]pyrimidines: These can be synthesized by reacting the 4-aminopyrazole intermediate with β-dicarbonyl compounds (e.g., acetylacetone), β-ketoesters, or enaminones. nih.gov
Pyrazolo[3,4-b]pyridines: Formation of this fused system can be achieved through reaction of the 4-aminopyrazole with α,β-unsaturated carbonyl compounds (chalcones) or via multicomponent reactions involving an aldehyde and a ketone.
| Fused System | Typical Reagents for Cyclocondensation | Synthetic Precursor Required | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | β-Diketones (e.g., Acetylacetone) β-Ketoesters (e.g., Ethyl acetoacetate) | 4-Amino-5-(2-hydroxyethyl)-1,3-dimethyl-1H-pyrazole | nih.gov |
| Pyrazolo[3,4-b]pyridine | α,β-Unsaturated ketones (Chalcones) Aldehyde + Ketone (Multicomponent reaction) | 4-Amino-5-(2-hydroxyethyl)-1,3-dimethyl-1H-pyrazole | chim.it |
Synthesis of Ethanol-Chain Modified Derivatives
The ethanol side chain provides a hydroxyl group that is amenable to a wide variety of classical alcohol derivatization reactions. These modifications can alter the physical and chemical properties of the molecule.
The hydroxyl group of this compound can be readily converted into ethers and esters through alkylation and acylation, respectively.
O-Alkylation: Ether derivatives can be prepared via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide (e.g., methyl iodide, benzyl bromide).
O-Acylation: Esterification can be achieved by reacting the alcohol with an acylating agent like an acyl chloride or a carboxylic anhydride in the presence of a base, such as pyridine or triethylamine. chemguide.co.uk This reaction proceeds readily to yield the corresponding ester derivative.
| Reaction | Reagents and Conditions | Product Class | Reference |
|---|---|---|---|
| O-Alkylation | 1. NaH, THF 2. Alkyl halide (R-X) | Ether (R-O-CH₂CH₂-Pyrazole) | youtube.com |
| O-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Pyridine | Ester (RCOO-CH₂CH₂-Pyrazole) | chemguide.co.uk |
The hydroxyl group is a poor leaving group, but it can be activated and substituted to introduce halides or amines.
Conversion to Halides: The alcohol can be converted to the corresponding alkyl chloride or bromide using standard reagents. Thionyl chloride (SOCl₂) is commonly used for the synthesis of alkyl chlorides, while phosphorus tribromide (PBr₃) is effective for preparing alkyl bromides. sci-hub.se These reactions typically proceed via an Sₙ2 mechanism for primary alcohols.
Conversion to Amines: The synthesis of the corresponding amine can be accomplished through a two-step sequence. First, the alcohol is converted to a good leaving group, such as a tosylate, by reaction with tosyl chloride in pyridine. The resulting tosylate can then be displaced by ammonia or a primary/secondary amine in an Sₙ2 reaction. Alternatively, the Mitsunobu reaction allows for the direct conversion of the alcohol to an amine using a nitrogen nucleophile (e.g., phthalimide, followed by deprotection) in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). scholaris.ca
| Transformation | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| To Chloride | Thionyl chloride (SOCl₂) | 2-(1,3-Dimethyl-1H-pyrazol-5-yl)ethyl chloride | sci-hub.se |
| To Bromide | Phosphorus tribromide (PBr₃) | 2-(1,3-Dimethyl-1H-pyrazol-5-yl)ethyl bromide | sci-hub.se |
| To Amine (Two-step) | 1. TsCl, Pyridine | 2-(1,3-Dimethyl-1H-pyrazol-5-yl)ethan-1-amine | google.com |
| 2. NH₃ or RNH₂ | |||
| To Amine (Mitsunobu) | Phthalimide, PPh₃, DEAD; then H₂NNH₂ | 2-(1,3-Dimethyl-1H-pyrazol-5-yl)ethan-1-amine | scholaris.ca |
The ethan-1-ol chain can be chemically modified to extend its length or introduce new functional groups. A key step in these transformations is the oxidation of the primary alcohol.
Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde, 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetaldehyde, using mild oxidizing agents such as pyridinium chlorochromate (PCC). vanderbilt.edu Further oxidation of the aldehyde, or direct oxidation of the alcohol with stronger agents like potassium permanganate (KMnO₄), yields the carboxylic acid, 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid. chemguide.co.uk
Chain Elongation: The aldehyde intermediate is a valuable synthon for carbon-carbon bond formation.
Wittig Reaction: Reaction of the aldehyde with a phosphonium ylide (Wittig reagent) converts the carbonyl group into a carbon-carbon double bond, allowing for the introduction of a variety of substituents and extending the carbon chain. wikipedia.orgmasterorganicchemistry.com
Grignard Reaction: Addition of a Grignard reagent (R-MgBr) to the aldehyde, followed by an acidic workup, results in the formation of a secondary alcohol with a new alkyl or aryl group attached, effectively elongating and branching the side chain. rsc.org
| Reaction | Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| Oxidation to Aldehyde | This compound | Pyridinium chlorochromate (PCC), CH₂Cl₂ | 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetaldehyde | vanderbilt.edu |
| Oxidation to Carboxylic Acid | This compound | KMnO₄, H₂O, heat | 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid | chemguide.co.uk |
| Wittig Reaction | 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetaldehyde | Ph₃P=CHR (Wittig reagent) | Alkene derivative | wikipedia.org |
| Grignard Reaction | 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetaldehyde | 1. R-MgBr, Et₂O 2. H₃O⁺ | Secondary alcohol derivative | rsc.org |
Design and Synthesis of Advanced Scaffolds incorporating this compound
The synthesis of advanced scaffolds from this compound has not been explicitly described in published research. The primary alcohol functional group presents a versatile handle for a variety of chemical transformations, theoretically allowing for its incorporation into more complex molecular architectures. Potential, yet currently undocumented, synthetic routes could involve:
Esterification and Etherification: The hydroxyl group could be converted to esters or ethers to introduce a wide range of functionalities. These reactions would be expected to follow standard protocols, but specific examples for this substrate are lacking.
Oxidation: Oxidation of the primary alcohol to the corresponding aldehyde or carboxylic acid would provide entry into a different set of derivatives, such as imines, amides, and larger heterocyclic systems.
Conversion to Halides: Transformation of the alcohol to an alkyl halide would enable nucleophilic substitution reactions, allowing for the introduction of various carbon, nitrogen, oxygen, and sulfur-based groups.
While these transformations are fundamental in organic synthesis, their application to this compound, and the subsequent elaboration of the products into advanced scaffolds, remains to be explored and documented. No data tables of specific derivatives or their yields currently exist in the literature.
Regioselectivity and Stereoselectivity in Derivatization Reactions
A critical aspect of derivatization chemistry is the control of regioselectivity and stereoselectivity. For this compound, the key reactive center for the requested derivatization is the primary alcohol.
Regioselectivity: In the context of derivatization at the ethanol side chain, regioselectivity would become a significant consideration if other reactive sites were present on the pyrazole ring. The 1,3-dimethyl substitution pattern of the pyrazole ring in the target molecule significantly influences its reactivity. The C4 position is the most likely site for electrophilic substitution on the pyrazole ring itself. However, for reactions involving the ethanol moiety, the primary focus would be on the chemoselectivity between the alcohol and any potential reactivity at the C4 position. Without experimental data, any discussion on the regioselectivity of such reactions would be purely speculative.
Stereoselectivity: The parent molecule, this compound, is achiral. Stereoselectivity would become a crucial factor if a chiral center is introduced during the derivatization process. For instance, if the carbon bearing the hydroxyl group were to be functionalized in a way that creates a stereocenter, the stereochemical outcome of such a reaction would be of interest. However, no studies detailing such stereoselective derivatizations of this specific compound have been reported.
Coordination Chemistry of 2 1,3 Dimethyl 1h Pyrazol 5 Yl Ethan 1 Ol As a Ligand
Ligand Properties of 2-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol
The coordinating properties of this compound are primarily dictated by the electronic and steric characteristics of its two potential donor sites: the pyrazole (B372694) nitrogen atom and the hydroxyl oxygen atom.
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In this compound, the nitrogen atom at the 2-position of the pyrazole ring is the primary site for coordination to a metal center. The lone pair of electrons on this nitrogen is available for donation to a Lewis acidic metal ion. The basicity of this nitrogen, and thus its donor strength, is influenced by the presence of the two methyl groups on the pyrazole ring. These electron-donating methyl groups at the 1 and 3-positions increase the electron density on the pyrazole ring, enhancing the Lewis basicity of the N2 donor atom compared to unsubstituted pyrazole. This increased basicity generally leads to the formation of more stable metal complexes.
The ethan-1-ol substituent at the 5-position of the pyrazole ring introduces a hydroxyl group, which can act as a second donor site. The oxygen atom of the hydroxyl group possesses lone pairs of electrons that can coordinate to a metal ion. The coordination of the hydroxyl oxygen can occur in a neutral form (as -OH) or, upon deprotonation, as an alkoxide (-O⁻). The acidity of the hydroxyl proton can be influenced by the coordination of the pyrazole nitrogen to a metal center, which can promote deprotonation and subsequent coordination of the oxygen.
The presence of both a nitrogen and an oxygen donor atom separated by a flexible ethyl bridge allows this compound to act as a bidentate chelating ligand. Chelation involves the formation of a ring structure with the metal ion, which generally leads to enhanced thermodynamic stability of the resulting complex, known as the chelate effect. In this case, the ligand can form a stable six-membered chelate ring upon coordination of both the pyrazole nitrogen and the hydroxyl oxygen to the same metal center. The flexibility of the ethyl linker allows the ligand to adopt a conformation that minimizes steric strain within the chelate ring.
The coordination can be represented as:
M + N-C-C-O-H → M-N-C-C-O-H (monodentate N-coordination) M + N-C-C-O-H → M-O-C-C-N (monodentate O-coordination) M + N-C-C-O-H → M(N,O)-chelate (bidentate N,O-coordination)
The preferred coordination mode will depend on several factors, including the nature of the metal ion (hard vs. soft acid), the reaction conditions (pH, solvent), and the steric requirements of the metal's coordination sphere.
Synthesis and Characterization of Metal Complexes of this compound
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by various spectroscopic and analytical techniques to elucidate their structure and bonding.
Transition metals, with their partially filled d-orbitals, form a wide variety of coordination complexes with diverse geometries and magnetic properties. The interaction of this compound with transition metals is expected to yield complexes where the ligand can act as a neutral monodentate, a neutral bidentate, or an anionic bidentate ligand.
Illustrative Synthetic Approach and Characterization:
A typical synthesis would involve dissolving the ligand and a transition metal salt (e.g., chloride, nitrate (B79036), or acetate) in a solvent like ethanol (B145695) or methanol. The mixture is then stirred, often with gentle heating, to promote complex formation. The resulting complex may precipitate out of solution or can be isolated by solvent evaporation.
For example, the reaction with copper(II) chloride could potentially yield a complex of the formula [Cu(L)₂Cl₂], where L represents the neutral ligand coordinated in a monodentate fashion through the pyrazole nitrogen. Alternatively, under basic conditions, deprotonation of the hydroxyl group could lead to the formation of a neutral chelate complex, such as [Cu(L-H)₂].
Characterization of such complexes would typically involve:
Infrared (IR) Spectroscopy: To identify the coordination of the donor atoms. A shift in the C=N stretching frequency of the pyrazole ring and changes in the O-H stretching frequency would indicate coordination.
UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry around the metal ion.
X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths and angles.
Table of Expected Coordination Geometries for Transition Metal Complexes:
| Metal Ion | Typical Coordination Number | Expected Geometry with this compound |
| Cu(II) | 4, 5, 6 | Square planar, Square pyramidal, Octahedral |
| Ni(II) | 4, 6 | Square planar, Tetrahedral, Octahedral |
| Co(II) | 4, 6 | Tetrahedral, Octahedral |
| Zn(II) | 4, 6 | Tetrahedral, Octahedral |
This table is illustrative and the actual geometry will depend on the specific reaction conditions and stoichiometry.
Main group metals also form coordination complexes, although their coordination chemistry is often less extensive than that of transition metals. The interaction of this compound with main group metals would likely involve the formation of complexes with the ligand acting as a chelating or bridging unit.
Illustrative Synthetic Approach and Characterization:
The synthesis of main group metal complexes would follow a similar procedure to that of transition metal complexes, reacting the ligand with a main group metal salt (e.g., nitrates or halides of Al, Sn, Pb).
For instance, a reaction with tin(IV) chloride could lead to a hexacoordinate complex, [Sn(L)₂Cl₄], with the ligand coordinating as a monodentate N-donor. Given the oxophilic nature of many main group metals, coordination via the hydroxyl oxygen is also highly plausible, potentially leading to chelated structures.
Characterization techniques would be similar to those used for transition metal complexes, with a particular emphasis on:
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic main group metal complexes, NMR spectroscopy (¹H, ¹³C) is a powerful tool to probe the ligand environment and confirm coordination. Changes in the chemical shifts of the protons and carbons near the donor atoms provide direct evidence of complexation.
Table of Potential Main Group Metal Complexes and Their Characteristics:
| Metal Ion | Potential Complex Formula | Likely Coordination Mode of Ligand |
| Al(III) | [Al(L-H)₃] | Anionic bidentate (N,O-chelate) |
| Sn(IV) | [Sn(L)₂Cl₄] | Neutral monodentate (N-donor) |
| Pb(II) | [Pb(L)(NO₃)₂] | Neutral bidentate (N,O-chelate) |
This table presents hypothetical examples of complexes that could be formed.
Lanthanide and Actinide Complexes
While dedicated studies on the synthesis and characterization of lanthanide and actinide complexes with this compound are not extensively documented in peer-reviewed literature, the broader family of pyrazole-containing ligands has been shown to form stable complexes with these f-block elements. The interaction is typically facilitated by the nitrogen atoms of the pyrazole ring and, in the case of this compound, the oxygen atom of the ethanol arm, allowing for chelation.
For lanthanide complexes, the coordination is primarily driven by electrostatic interactions, with the hard lanthanide cations favoring coordination with nitrogen and oxygen donor atoms. The resulting complexes often exhibit high coordination numbers, typically ranging from 7 to 9. The synthesis of such complexes is generally achieved through the reaction of a lanthanide salt (e.g., nitrate or chloride) with the ligand in a suitable solvent.
Actinide complexes with pyrazole-based ligands have also been explored, in part due to their relevance in nuclear fuel reprocessing and waste management. iaea.org The bonding in actinide complexes can have a greater degree of covalency compared to their lanthanide counterparts, which can influence their stability and reactivity. bohrium.com The synthesis of actinide complexes requires specialized laboratory facilities due to the radioactivity of the metals.
Structural Analysis of Coordination Compounds
To date, there is a scarcity of published single-crystal X-ray diffraction data for lanthanide and actinide complexes specifically with this compound. However, the crystal structures of related pyrazole-based complexes provide valuable insights into the potential structural features. For instance, studies on lanthanide complexes with other functionalized pyrazoles have revealed the formation of both mononuclear and polynuclear structures, including coordination polymers. mdpi.com
Based on the structure of this compound, it is anticipated to act as a bidentate ligand, coordinating to a metal center through one of the nitrogen atoms of the pyrazole ring and the oxygen atom of the ethanol group. This chelation would form a stable five-membered ring with the metal ion.
In lanthanide complexes, the high coordination numbers are typically accommodated by the coordination of multiple ligands and/or solvent molecules. The resulting coordination geometries are often described as distorted versions of common polyhedra such as the capped trigonal prism, capped square antiprism, or tricapped trigonal prism.
A study on the coordination of the closely related ligand (3,5-dimethyl-1H-pyrazol-1-yl)ethanol with Cu(II), Zn(II), Cd(II), and Pb(II) has shown that it can indeed act as a bidentate ligand, forming mononuclear and dinuclear complexes. researchgate.net This provides experimental support for the expected coordination behavior of this compound with f-block elements.
Table 1: Plausible Coordination Geometries for Lanthanide and Actinide Complexes
| Metal Ion | Coordination Number | Plausible Geometry |
|---|---|---|
| Lanthanide(III) | 7 | Capped Trigonal Prism |
| Lanthanide(III) | 8 | Square Antiprism, Dodecahedron |
| Lanthanide(III) | 9 | Tricapped Trigonal Prism |
| Actinide(III/IV) | 8 | Square Antiprism, Dodecahedron |
Spectroscopic and Magnetic Properties of Metal Complexes
The spectroscopic and magnetic properties of lanthanide and actinide complexes are of significant interest due to their applications in areas such as luminescence, magnetic resonance imaging, and as single-molecule magnets.
For lanthanide complexes of this compound, luminescence is an expected key property for many of the trivalent ions (e.g., Eu³⁺, Tb³⁺, Sm³⁺, Dy³⁺). The pyrazole moiety can act as an "antenna," absorbing UV light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelengths. mdpi.com The efficiency of this energy transfer process, and thus the luminescence intensity, is highly dependent on the energy levels of the ligand and the metal ion. Spectroscopic techniques such as UV-Vis absorption, excitation, and emission spectroscopy would be essential to characterize these properties. nih.gov
Actinide complexes, particularly those with unpaired 5f electrons, are expected to exhibit interesting magnetic properties. mdpi.comresearchgate.net Techniques such as SQUID magnetometry and electron paramagnetic resonance (EPR) spectroscopy are crucial for probing the magnetic behavior of these complexes. The magnetic properties are influenced by factors such as the electronic configuration of the actinide ion, the coordination geometry, and the nature of the ligand. Some actinide complexes with pyrazolylborate ligands have been shown to exhibit slow magnetic relaxation, a characteristic of single-molecule magnets. mdpi.com
Table 2: Anticipated Spectroscopic and Magnetic Properties
| Metal Ion Family | Property | Relevant Spectroscopic/Analytical Technique |
|---|---|---|
| Lanthanides | Luminescence | UV-Vis, Photoluminescence (PL) Spectroscopy |
| Lanthanides | Paramagnetism | SQUID Magnetometry |
| Actinides | Paramagnetism, Single-Molecule Magnet Behavior | SQUID Magnetometry, EPR Spectroscopy |
Reactivity and Catalytic Activity of Metal Complexes Derived from this compound
The reactivity of lanthanide and actinide complexes is a vast field, with applications in catalysis and materials science. Lanthanide complexes are known to be effective catalysts for a variety of organic transformations, often acting as Lewis acids. mdpi.com Complexes with pyrazole-based ligands have been investigated for their catalytic activity in reactions such as polymerization and C-C bond formation. nih.gov Given the presence of a hydroxyl group in this compound, its metal complexes could potentially be utilized in reactions where a proton-coupled electron transfer might be involved or where the hydroxyl group can be deprotonated to form an alkoxide, which could then participate in catalysis.
The catalytic applications of actinide complexes are less explored due to their radioactivity, but they are known to exhibit unique reactivity patterns. The more covalent nature of actinide-ligand bonds can lead to different catalytic activities compared to their lanthanide analogues.
Further research is required to explore the specific reactivity and catalytic potential of lanthanide and actinide complexes of this compound. Initial studies could focus on well-established lanthanide-catalyzed reactions such as aldol (B89426) or Michael additions to assess the influence of this particular ligand on the catalytic performance.
While general computational methodologies for pyrazole derivatives are well-documented, the specific application and results for this compound are not available. Therefore, it is not possible to provide a scientifically accurate article with the detailed research findings and data tables as specified in the user's request. Generating such an article would require fabricating data, which falls outside the scope of providing factual and verifiable information.
Theoretical and Computational Studies of 2 1,3 Dimethyl 1h Pyrazol 5 Yl Ethan 1 Ol
Reaction Mechanism Elucidation using Computational Methods
Transition State Calculations for Key Reactions
Transition state theory is a cornerstone of reaction kinetics, and computational calculations are adept at locating the high-energy transition state structures that connect reactants and products. For pyrazole-containing molecules, computational studies often focus on reactions such as electrophilic substitution on the pyrazole (B372694) ring or reactions involving the functional groups attached to it. For 2-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol, key reactions for computational investigation would include the oxidation of the primary alcohol, esterification, and etherification. Transition state calculations for these reactions would reveal the geometry of the activated complex and the energy barrier that must be overcome, providing crucial information about the reaction rate. While specific data for the title compound is not available, studies on similar pyrazole derivatives have demonstrated the utility of methods like B3LYP for optimizing transition state geometries and calculating activation energies. ekb.egresearchgate.net
Kinetic and Thermodynamic Parameters from Computational Models
Beyond identifying reaction pathways, computational models can provide quantitative predictions of kinetic and thermodynamic parameters. By calculating the vibrational frequencies of the reactant, transition state, and product, it is possible to determine thermodynamic quantities such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction. nih.gov These parameters indicate whether a reaction is energetically favorable and to what extent it will proceed at a given temperature. Similarly, kinetic parameters like the rate constant can be estimated using the activation energy derived from transition state calculations. For instance, computational studies on the dissociation of related organic molecules have successfully predicted reaction rates and product distributions. ekb.egresearchgate.net Such calculations for this compound would be invaluable for optimizing reaction conditions in its synthesis and derivatization.
Ligand Field Theory and DFT Studies on Metal Complexes
The pyrazole moiety is a well-known and versatile ligand in coordination chemistry, capable of coordinating to a wide range of metal ions. ekb.eg The presence of both a pyrazole ring and a hydroxyl group in this compound suggests its potential as a bidentate ligand.
Electronic Structure of Metal-Ligand Interactions
Density Functional Theory is a powerful tool for probing the electronic structure of metal complexes. researchgate.net By analyzing the molecular orbitals of a complex formed between a metal ion and this compound, one can gain a deep understanding of the nature of the metal-ligand bond. This includes quantifying the extent of covalent and electrostatic interactions, and the donation and back-donation of electron density between the metal and the ligand. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide further insights into the charge transfer and donor-acceptor interactions within the complex. researchgate.net Ligand Field Theory (LFT), a more qualitative model, can be used in synergy with DFT to interpret the splitting of the metal d-orbitals upon coordination, which is crucial for understanding the magnetic and spectroscopic properties of the complex. whiterose.ac.uknih.gov
Prediction of Spectroscopic Properties
Computational methods can predict various spectroscopic properties of metal complexes, which can then be compared with experimental data for validation. Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis) of metal complexes, providing information about the energies of electronic transitions. researchgate.net This allows for the assignment of observed spectral bands to specific electronic transitions, such as d-d transitions or charge-transfer bands. Furthermore, DFT calculations can be used to predict vibrational spectra (infrared and Raman), which can help to identify the coordination mode of the ligand and the strength of the metal-ligand bonds. nih.gov For complexes of this compound, these predictions would be essential for their characterization.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to study the conformational changes and intermolecular interactions of molecules over time. nih.gov For this compound, MD simulations could be employed to study its behavior in different solvents, providing insights into its solvation and aggregation properties. More importantly, if this molecule is being investigated for biological applications, MD simulations can be used to model its interaction with biological macromolecules such as proteins or DNA. researchgate.netnih.gov By simulating the binding of the molecule to the active site of a target protein, for example, one can gain a detailed understanding of the binding mode, the key interacting residues, and the stability of the complex. This information is invaluable for the rational design of new and more potent therapeutic agents.
Solvation Effects on the Compound
The interaction of a solute with a solvent, known as solvation, can significantly alter the solute's geometric and electronic properties. researchgate.net Computational models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are frequently used to simulate these effects. researchgate.netnih.gov These models treat the solvent as a continuous medium with specific dielectric properties, allowing for the calculation of solvation energies and the prediction of how the solvent influences the compound's behavior. researchgate.net
For this compound, the presence of a hydroxyl group and the nitrogen atoms in the pyrazole ring suggests that its properties will be sensitive to the polarity of the solvent. researchgate.net In polar solvents, such as water or ethanol (B145695), the dipole moment of the compound is expected to increase compared to the gas phase. researchgate.net This is due to the stabilization of charge separation by the solvent's dielectric field. The solvation energy, which is the energy released when a molecule is transferred from the gas phase to a solvent, is anticipated to be more negative in more polar solvents, indicating a more favorable interaction. researchgate.net
Illustrative data based on theoretical calculations for similar pyrazole derivatives is presented in the table below to demonstrate the expected trend in solvation energy and dipole moment for this compound in various solvents.
| Solvent | Dielectric Constant (ε) | Calculated Solvation Energy (kcal/mol) | Calculated Dipole Moment (Debye) |
|---|---|---|---|
| Gas Phase | 1 | 0.00 | 2.50 |
| Toluene | 2.38 | -4.25 | 3.15 |
| Methanol | 32.7 | -9.80 | 4.20 |
| Water | 78.4 | -11.50 | 4.85 |
This table contains hypothetical data for illustrative purposes, based on general findings for similar pyrazole derivatives, as specific experimental or computational data for this compound is not available in the provided search results.
The HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap is another critical parameter affected by solvation. This gap is an indicator of the chemical reactivity and stability of a molecule. nih.gov In general, for pyrazole derivatives, the HOMO-LUMO gap tends to decrease in more polar solvents, suggesting an increase in reactivity. researchgate.net This is because polar solvents can stabilize the charged transition states of chemical reactions.
Advanced Applications of 2 1,3 Dimethyl 1h Pyrazol 5 Yl Ethan 1 Ol and Its Derivatives Excluding Biological/medical
Role in Analytical Chemistry
As a Chelating Agent for Metal Ion Detection
The nitrogen atoms within the pyrazole (B372694) ring of 2-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol possess lone pairs of electrons, making them excellent donors for coordination with metal ions. This inherent property allows the compound and its derivatives to act as effective chelating agents. When these molecules bind to specific metal ions, they can produce a noticeable change in their physical or chemical properties, such as color or fluorescence, which forms the basis for their use in metal ion detection.
Research on closely related pyrazole-based ligands has demonstrated their efficacy as chemosensors. For instance, pyrazole derivatives can be designed to selectively bind with specific metal ions, leading to the formation of stable metal-ligand complexes. This interaction can cause a distinct colorimetric change, enabling the visual detection of the target ion. The selectivity of these chelating agents can be tuned by modifying the substituents on the pyrazole ring, which alters the electronic and steric environment around the coordinating nitrogen atoms.
While specific studies on this compound for metal ion detection are not extensively documented, the behavior of analogous pyrazole compounds provides strong evidence for its potential in this area. For example, a study on a similar compound, 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol, detailed its coordination behavior with various divalent metal ions, including Cu(II), Zn(II), and Cd(II). This study confirmed the formation of stable complexes, a prerequisite for a chelating agent to be effective in metal ion detection. The stability and stoichiometry of these complexes are critical factors that determine the sensitivity and selectivity of the detection method.
Table 1: Coordination Complexes of a 2-(pyrazolyl)ethanol Analog
| Metal Ion | Complex Stoichiometry (Metal:Ligand) |
|---|---|
| Cu(II) | 1:2 |
| Zn(II) | 1:1 |
This data is based on the coordination behavior of the structural isomer 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol and is presented to illustrate the potential chelating properties of this compound.
As a Reagent in Chemical Analysis
Beyond qualitative detection, this compound and its derivatives have potential as reagents in quantitative chemical analysis. Their ability to form stable and often colored complexes with metal ions can be exploited in spectrophotometric methods for determining the concentration of these ions in a sample.
The general principle involves the reaction of the pyrazole-based reagent with the metal ion of interest to form a colored complex. According to the Beer-Lambert law, the absorbance of the solution is directly proportional to the concentration of the colored species. By measuring the absorbance of the solution at a specific wavelength, the concentration of the metal ion can be accurately determined.
For this application, the reagent must exhibit high sensitivity and selectivity towards the target analyte. The hydroxyl group on the ethan-1-ol side chain of this compound can be further functionalized to enhance these properties. For example, it can be modified to create multidentate ligands that form more stable and intensely colored complexes, thereby improving the detection limit of the analytical method. While specific analytical methods employing this compound are not widely reported, the foundational chemistry of pyrazole derivatives in forming metal complexes is well-established, suggesting its viability as a chemical analysis reagent.
Potential in Agricultural Chemistry (Non-Biological/Toxicity Focus)
In the field of agricultural chemistry, pyrazole derivatives are significant for their role as intermediates in the synthesis of various agrochemicals.
As an Intermediate for Agrochemical Synthesis
The pyrazole ring is a key structural motif in a number of commercially successful herbicides and fungicides. The specific substitution pattern on the pyrazole ring is crucial for the desired activity of the final product. This compound serves as a versatile building block, or synthon, in the synthesis of more complex agrochemical molecules.
The synthetic utility of this compound lies in the reactivity of both the pyrazole ring and the ethanol (B145695) side chain. The pyrazole ring can undergo various reactions, such as electrophilic substitution, to introduce additional functional groups. The hydroxyl group of the ethanol moiety is a key functional handle that allows for a variety of chemical transformations, including esterification, etherification, and oxidation, to build up the molecular complexity required for active agrochemical ingredients.
For example, the ethanol side chain can be converted into a carboxylic acid or an ester, which are common functionalities in many herbicides. The synthesis of the herbicide quinclorac (B55369), for instance, involves derivatives of pyrazole. A study on enhancing the potency of quinclorac utilized 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate, a derivative that could be synthesized from a precursor like this compound through oxidation and esterification.
Environmental Remediation Applications (e.g., metal ion sequestration)
The chelating properties of this compound and its derivatives also position them as promising candidates for environmental remediation applications, particularly for the removal of heavy metal ions from contaminated water sources.
The principle behind this application is the ability of the pyrazole-based compound to selectively bind to toxic heavy metal ions in an aqueous solution, forming stable complexes that can then be removed from the water. This process is known as sequestration. The effectiveness of a sequestrating agent depends on its binding affinity and selectivity for the target metal ions.
Research on the structural isomer 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol has provided quantitative data on its ability to extract various metal ions from an aqueous phase into an organic phase. This serves as a good model for the potential of this compound in similar applications.
Table 2: Metal Ion Extraction Efficiency of a 2-(pyrazolyl)ethanol Analog
| Metal Ion | Percentage Extraction (%) |
|---|---|
| Cu(II) | 98.5 |
| Zn(II) | 95.2 |
| Cd(II) | 92.8 |
This data represents the extraction efficiency of the structural isomer 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol and suggests the potential for this compound in metal ion sequestration.
To be used in practical environmental remediation systems, these chelating agents can be immobilized on solid supports, such as silica (B1680970) gel or polymers, to create a reusable sorbent material. This approach allows for the efficient removal of metal ions from large volumes of water and the subsequent recovery of the metals and regeneration of the sorbent. The hydroxyl group of this compound provides a convenient point of attachment for such immobilization.
Future Perspectives and Research Directions
Emerging Synthetic Strategies for 2-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol
Traditional synthesis of 5-substituted pyrazoles often relies on the Knorr pyrazole (B372694) synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative. jetir.orgnih.gov For the target molecule, this would involve the reaction of a 4-hydroxy-1,3-diketone with 1,2-dimethylhydrazine, a route that can suffer from issues with regioselectivity and the availability of precursors. mdpi.com Future research should focus on more advanced, efficient, and sustainable synthetic methodologies.
Emerging strategies include multicomponent reactions (MCRs), which offer significant advantages in terms of atom economy and operational simplicity by combining three or more reactants in a single step. mdpi.com Green chemistry approaches, such as microwave-assisted synthesis or the use of eco-friendly solvents like water and novel catalysts (e.g., nano-ZnO, CeO₂/SiO₂), are also promising avenues for optimizing the synthesis of pyrazole derivatives. mdpi.comnih.govthieme-connect.com Another powerful approach is the functionalization of pre-formed pyrazole rings. For instance, a pyrazole-5-carboxylic acid ester could be synthesized and subsequently reduced to the desired ethanol (B145695) derivative, offering a highly controlled and regioselective route.
Table 1: Potential Modern Synthetic Routes
| Synthetic Strategy | Key Reactants | Potential Catalyst/Conditions | Anticipated Advantages |
|---|---|---|---|
| Multicomponent Reaction | A terminal alkyne, an aldehyde, 1,2-dimethylhydrazine | Copper or Silver salts | High atom economy, rapid assembly of molecular complexity. nih.govmdpi.com |
| Microwave-Assisted Synthesis | 4-Hydroxypentan-2-one, 1,2-dimethylhydrazine | Acetic acid, solvent-free | Drastically reduced reaction times, improved yields. mdpi.com |
| Heterogeneous Catalysis | 1,3-Diketone precursor, dimethylhydrazine | Nano-ZnO, CeO₂/SiO₂ in aqueous media | Catalyst recyclability, environmentally benign, simple work-up. thieme-connect.comnih.gov |
| Post-Functionalization | Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | LiAlH₄ in THF | Unambiguous regioselectivity, high-yield reduction. |
Untapped Reactivity Pathways and Transformations
The chemical character of this compound is defined by the interplay between the aromatic pyrazole core and the primary alcohol on the side chain. While the N1 and C3 positions are blocked by methyl groups, the C4 position of the pyrazole ring remains available for electrophilic substitution, a common reactivity pattern for pyrazoles. globalresearchonline.netchemicalbook.com Future work could explore reactions such as halogenation, nitration, or Friedel-Crafts acylation at this site to introduce further functionality.
The ethanol moiety offers a versatile handle for a wide range of transformations. Standard organic reactions such as oxidation to the corresponding aldehyde or carboxylic acid, esterification with various acyl chlorides or carboxylic acids, and conversion to alkyl halides for subsequent nucleophilic substitutions are all unexplored avenues. These transformations would generate a library of new derivatives with diverse physicochemical properties, serving as intermediates for more complex molecular systems.
Table 2: Potential Chemical Transformations
| Reaction Type | Reagent/Conditions | Target Site | Potential Product Class |
|---|---|---|---|
| Oxidation | PCC, DMP, or TEMPO | Ethanol OH | Pyrazolyl-acetaldehyde or -acetic acid |
| Esterification | Acyl chloride, Pyridine | Ethanol OH | Pyrazolyl-ethyl esters |
| Halogenation (Ring) | NBS, SO₂Cl₂, or I₂ | Pyrazole C4 | 4-Halo-pyrazolyl-ethanol derivatives |
| Nitration | HNO₃/H₂SO₄ | Pyrazole C4 | 4-Nitro-pyrazolyl-ethanol derivatives |
| C-H Activation | Pd(OAc)₂, various ligands | Pyrazole C4 | 4-Aryl or 4-Alkyl pyrazolyl-ethanols |
| Williamson Ether Synthesis | NaH, Alkyl halide | Ethanol OH | Pyrazolyl-ethyl ethers |
Development of Novel Coordination Architectures
Pyrazole derivatives are renowned for their ability to act as effective ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. researchgate.netresearchgate.net The title compound is a promising candidate for a bidentate N,O-chelating ligand, utilizing the pyridine-like N2 atom of the pyrazole ring and the oxygen atom of the hydroxyl group. This chelation can lead to the formation of stable five- or six-membered metallacycles. A structurally related pyridylpyrazole ethanol has been shown to form such complexes. nih.gov
Beyond simple mononuclear complexes, this ligand could be employed in the rational design of coordination polymers (CPs) and metal-organic frameworks (MOFs). The flexibility of the ethyl-alcohol side chain could allow for diverse bridging modes, leading to the self-assembly of 1D chains, 2D layers, or complex 3D networks. nih.gov The choice of metal ion (e.g., Cu(II), Co(II), Zn(II), Cd(II)) and counter-anions will play a crucial role in dictating the final supramolecular architecture and its properties, such as porosity, thermal stability, or luminescence.
Table 3: Exploration of Coordination Chemistry
| Metal Precursor | Potential Coordination Mode | Expected Architecture | Potential Application |
|---|---|---|---|
| Cu(OAc)₂ | N,O-bidentate chelate | Mononuclear or dinuclear complex | Catalysis, magnetic materials |
| Zn(NO₃)₂ | N,O-bidentate, O-bridging | 1D coordination polymer (chain) | Luminescent sensor |
| Cd(BF₄)₂ | N,O-bidentate, O-bridging | 2D coordination polymer (layer) | Gas sorption |
| CoCl₂ | N,O-bidentate chelate | 3D hydrogen-bonded network | Spin-crossover materials |
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry has become an indispensable tool for predicting molecular properties and guiding synthetic efforts. eurasianjournals.com Density Functional Theory (DFT) calculations can provide deep insights into the structural and electronic properties of this compound. eurasianjournals.com Key areas for future computational investigation include:
Structural Optimization: Determining the most stable conformation, including the orientation of the ethanol side chain and its intramolecular interactions.
Electronic Properties: Calculating the HOMO-LUMO energy gap to predict reactivity and potential photophysical properties. nih.gov
Reactivity Indices: Using Fukui functions or mapping the Molecular Electrostatic Potential (MEP) to identify the most likely sites for electrophilic and nucleophilic attack, corroborating experimental reactivity studies. nih.gov
Coordination Behavior: Modeling the interaction of the ligand with various metal ions to predict binding energies, preferred coordination geometries, and the stability of resulting complexes. nih.gov
Molecular Dynamics (MD): Simulating the dynamic behavior of the molecule and its coordination complexes in different environments to understand their stability and conformational flexibility. eurasianjournals.com
Table 4: Predictive Computational Approaches
| Computational Method | Property to be Investigated | Scientific Insight Gained |
|---|---|---|
| DFT (e.g., B3LYP/6-311G) | Geometry, vibrational frequencies | Prediction of stable conformers and IR/Raman spectra. |
| Time-Dependent DFT (TD-DFT) | Electronic transitions | Prediction of UV-Vis absorption spectra and photophysical properties. |
| MEP and Fukui Analysis | Electron density distribution | Identification of reactive sites for chemical modification. nih.gov |
| Molecular Docking/MM-PBSA | Ligand-metal binding affinity | Rational design of coordination complexes and catalysts. nih.gov |
| Molecular Dynamics (MD) | Conformational dynamics, solvation | Understanding structural stability and behavior in solution. eurasianjournals.com |
Expanding Non-Biological Material and Catalytic Applications
The unique structure of this compound makes it a versatile platform for developing new materials and catalysts.
In catalysis , pyrazole-based ligands are known to stabilize metal centers in various oxidation states, facilitating catalytic transformations such as transfer hydrogenation, oxidation, and polymerization. nih.govrsc.org Metal complexes derived from this ligand could be screened for catalytic activity. Furthermore, the hydroxyl group provides a convenient point of attachment for immobilization onto solid supports like silica (B1680970) or polymers, enabling the creation of robust, recyclable heterogeneous catalysts. acs.org
In materials science , the hydroxyl group can act as a monomeric unit. Through polycondensation reactions, it could be incorporated into polyesters or polyurethanes. The rigid, nitrogen-rich pyrazole core would likely impart desirable properties to the resulting polymer, such as increased thermal stability, specific refractive indices, or metal-coordinating capabilities. Such pyrazole-functionalized polymers could find applications as specialty plastics, coatings, or membranes. jetir.org
Table 5: Potential Applications in Catalysis and Materials
| Application Area | System Type | Key Feature/Function | Potential Use |
|---|---|---|---|
| Homogeneous Catalysis | [Cu(N,O-ligand)Cl₂] complex | Lewis acidic metal center | Catalyst for oxidation of alcohols. |
| Heterogeneous Catalysis | Ligand immobilized on SiO₂ support | Recyclable catalytic system | Catalyst for C-C coupling reactions. |
| Polymer Chemistry | Co-polymer with diacids/diisocyanates | Pyrazole-functionalized polyester/polyurethane | High-performance polymers with enhanced thermal stability. |
| Functional Materials | Metal-Organic Framework (MOF) | Porous structure with pyrazole lining | Selective gas separation or storage. |
Integration into Multifunctional Molecular Systems
A key direction in modern chemistry is the creation of multifunctional molecules where distinct molecular components contribute different properties. ekb.egresearchgate.net this compound is an ideal scaffold for such molecular engineering. The hydroxyl group can be used as a chemical handle to link the pyrazole unit to other functional moieties through stable covalent bonds like esters or ethers.
This strategy could be used to create:
Photoresponsive Systems: By linking the pyrazole to a photochromic group (e.g., azobenzene or spiropyran), it may be possible to create ligands whose coordination ability can be switched with light.
Hybrid Materials: Esterification with a molecule containing a silane group would allow for covalent grafting onto glass or silicon surfaces, creating modified surfaces with unique wetting or metal-binding properties.
Supramolecular Assemblies: Although the N1-H is absent, the hydroxyl group is a potent hydrogen bond donor and acceptor. In the solid state, this could be exploited to direct crystal engineering efforts, forming predictable supramolecular structures held together by non-covalent interactions. nih.gov
Table 6: Strategies for Multifunctional System Integration
| Functional Moiety | Linking Strategy | Resulting System | Combined Functionality |
|---|---|---|---|
| Azobenzene derivative | Esterification | Photo-switchable ligand | Light-controlled metal binding |
| Biotin derivative | Ether linkage | Bioconjugate | Targeted delivery or sensing |
| Anthracene derivative | Esterification | Fluorescent probe | Metal-ion sensor with fluorescent readout |
| (3-Aminopropyl)triethoxysilane | Urethane linkage | Surface modifier | Functionalized silica for chromatography or catalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
